![molecular formula C11H14O3 B1590901 Ethyl 3-(3-hydroxyphenyl)propanoate CAS No. 34708-60-6](/img/structure/B1590901.png)
Ethyl 3-(3-hydroxyphenyl)propanoate
Overview
Description
Ethyl 3-(3-hydroxyphenyl)propanoate is an ester . Esters are organic compounds that feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Molecular Structure Analysis
The molecular formula of Ethyl 3-(3-hydroxyphenyl)propanoate is C11H14O3 . This compound has a molecular weight of 194.227 Da .Physical And Chemical Properties Analysis
Ethyl 3-(3-hydroxyphenyl)propanoate has a density of 1.1±0.1 g/cm3, a boiling point of 308.2±17.0 °C at 760 mmHg, and a flash point of 128.6±13.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Scientific Research Applications
Polymorphism Characterization
- Study : A detailed analysis of two polymorphic forms of a similar compound to Ethyl 3-(3-hydroxyphenyl)propanoate was conducted using spectroscopic and diffractometric techniques. This study highlights the challenges in analytical and physical characterization due to the similarity of these forms (Vogt et al., 2013).
Enzyme-Catalyzed Synthesis
- Application : A multienzymatic procedure was developed for synthesizing highly enantiomerically enriched acids starting from racemic ethyl 3-hydroxyphenyl propanoates, demonstrating the compound's relevance in stereoselective synthesis (Brem et al., 2010).
Bioreduction for Pharmaceutical Intermediates
- Use : The compound was used as a key intermediate in the stereoselective bioreduction process for producing antidepressant drugs. This highlights its importance in pharmaceutical synthesis (Ren et al., 2019).
Renewable Building Block for Materials
- Innovation : Exploring a naturally occurring phenolic compound similar to Ethyl 3-(3-hydroxyphenyl)propanoate for enhancing reactivity in materials science, particularly in forming specific properties of benzoxazine to aliphatic molecules (Trejo-Machin et al., 2017).
Selective Hydrolysis Studies
- Research Focus : Studying the pH-dependence and hydrolysis behavior of various esters, including compounds structurally similar to Ethyl 3-(3-hydroxyphenyl)propanoate, provides insights into their chemical stability and reactivity (Chan et al., 2008).
Reductive Intramolecular Cyclization
- Chemical Synthesis : Investigating the reductive cyclization of bromo esters, closely related to Ethyl 3-(3-hydroxyphenyl)propanoate, for producing specific carboxylates. This study offers insights into novel synthesis pathways in organic chemistry (Esteves et al., 2005).
Short Synthesis Approaches
- Methodology : Demonstrating a short and effective synthesis method for derivatives of Ethyl 3-(3-hydroxyphenyl)propanoate, which is crucial for efficient production in pharmaceutical and chemical industries (Nagel et al., 2011).
Enantiomeric Neolignans Isolation
- Natural Products Chemistry : Isolating and characterizing enantiomeric neolignans, where Ethyl 3-(3-hydroxyphenyl)propanoate serves as a structural component, from natural sources like Lobelia Chinensis (Chen et al., 2010).
Synthesis of Novel Precursors
- Pharmaceutical Development : Utilizing Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a derivative of the main compound, as a precursor for synthesizing specific quinoline diones, highlighting its role in developing new pharmaceutical compounds (Thakur et al., 2015).
Mechanism of Action
properties
IUPAC Name |
ethyl 3-(3-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECGNJSXCCKHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569931 | |
Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34708-60-6 | |
Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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